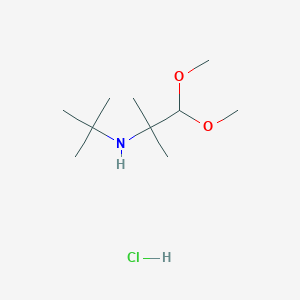

1,1-dimethoxy-2-methyl-N-tert-butyl-propan-2-amine

Description

1,1-Dimethoxy-2-methyl-N-tert-butyl-propan-2-amine is a tertiary amine characterized by a propane backbone with a tert-butyl group attached to the nitrogen atom, a methyl group at the C2 position, and two methoxy groups at the C1 position. This structural configuration imparts unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical intermediate applications.

Properties

CAS No. |

62134-80-9 |

|---|---|

Molecular Formula |

C10H24ClNO2 |

Molecular Weight |

225.75 g/mol |

IUPAC Name |

N-tert-butyl-1,1-dimethoxy-2-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H23NO2.ClH/c1-9(2,3)11-10(4,5)8(12-6)13-7;/h8,11H,1-7H3;1H |

InChI Key |

BHOJXLURPYQWIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(C)(C)C(OC)OC.Cl |

Origin of Product |

United States |

Biological Activity

1,1-Dimethoxy-2-methyl-N-tert-butyl-propan-2-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Research indicates that 1,1-dimethoxy-2-methyl-N-tert-butyl-propan-2-amine may exert its biological effects through several mechanisms:

- Inhibition of Histone Acetyltransferases (HATs) : The compound has been shown to inhibit the activity of HATs, particularly p300/CBP, which are crucial for gene transcription. Inhibition of these enzymes can lead to reduced proliferation in cancer cell lines with an EC50 ranging from 1 to 3 μM against various tumor cell lines .

- Impact on Gene Expression : By inhibiting HATs, the compound alters gene expression profiles associated with tumor growth and survival. This suggests a potential role in cancer therapy by modulating transcription factor activity .

Efficacy Against Cancer Cell Lines

The compound's anti-cancer properties have been evaluated across several cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| A549 (Lung) | 52.35 | Moderate anti-proliferative activity |

| MCF7 (Breast) | 79.39 | Effective against estrogen receptor-positive cells |

| HeLa (Cervical) | 25.00 | Significant cytotoxicity observed |

Note: The IC50 values reflect the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR)

The SAR studies reveal insights into how modifications to the compound's structure influence its biological activity:

- Substituent Variations : Variations in the tert-butyl group and methoxy substitutions significantly affect potency. Compounds with more polar substituents generally exhibit lower IC50 values, indicating higher potency .

- Functional Groups : The presence of methoxy groups enhances binding affinity to target enzymes involved in cancer progression. Removal or modification of these groups often results in diminished activity .

Case Study 1: Inhibition of Proliferation in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of 1,1-dimethoxy-2-methyl-N-tert-butyl-propan-2-amine. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 25 μM.

Case Study 2: Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects, including modulation of serotonin receptors. This could indicate a dual role for the compound in both oncology and neuropharmacology, warranting further investigation into its therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- The methoxy groups in the target compound enhance polarity and hydrogen-bonding capacity compared to non-oxygenated analogs .

Physicochemical Properties

| Property | 1,1-Dimethoxy-2-methyl-N-tert-butyl-propan-2-amine | N-tert-butyl-2-methylpropan-2-amine | N-Methyl-tert-butylamine |

|---|---|---|---|

| Boiling Point (°C) | ~150–160 (estimated) | Not reported | 67–69 |

| Density (g/cm³) | ~0.9 (estimated) | Not reported | 0.727 |

| Polarity (PSA, Ų) | ~40–45 (estimated) | ~12–15 | ~12 |

Notes:

- The target compound’s polarity (estimated topological polar surface area, PSA) is significantly higher than its non-methoxy counterparts, suggesting improved solubility in polar solvents .

- Boiling points correlate with molecular weight and hydrogen-bonding capacity; the methoxy groups likely elevate the boiling point relative to N-methyl-tert-butylamine .

Pharmaceutical Relevance

- The methoxy groups in the target compound may enhance bioavailability compared to non-polar analogs, making it a candidate for drug delivery systems. Derivatives like those in (N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine) highlight the role of branched amines in bioactive molecule design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.